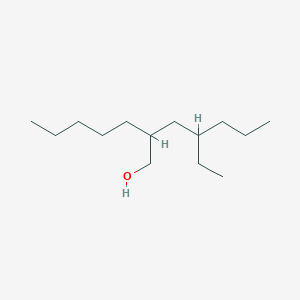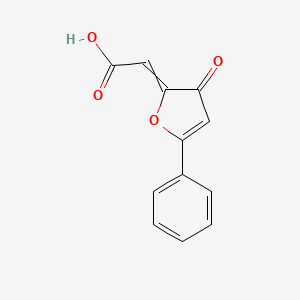
(3-Oxo-5-phenylfuran-2(3H)-ylidene)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Oxo-5-phenylfuran-2(3H)-ylidene)acetic acid is a chemical compound with a unique structure that includes a furan ring, a phenyl group, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Oxo-5-phenylfuran-2(3H)-ylidene)acetic acid typically involves the reaction of 5-phenylfuran-2(3H)-one with acetic anhydride under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product. The reaction conditions often require a catalyst, such as sulfuric acid, to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
(3-Oxo-5-phenylfuran-2(3H)-ylidene)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
(3-Oxo-5-phenylfuran-2(3H)-ylidene)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (3-Oxo-5-phenylfuran-2(3H)-ylidene)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(3-Oxo-5-phenylfuran-2(3H)-ylidene)propionic acid: Similar structure but with a propionic acid moiety instead of acetic acid.
(3-Oxo-5-phenylfuran-2(3H)-ylidene)butyric acid: Contains a butyric acid moiety.
Uniqueness
(3-Oxo-5-phenylfuran-2(3H)-ylidene)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its furan ring and phenyl group contribute to its stability and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
91024-52-1 |
|---|---|
Molecular Formula |
C12H8O4 |
Molecular Weight |
216.19 g/mol |
IUPAC Name |
2-(3-oxo-5-phenylfuran-2-ylidene)acetic acid |
InChI |
InChI=1S/C12H8O4/c13-9-6-10(8-4-2-1-3-5-8)16-11(9)7-12(14)15/h1-7H,(H,14,15) |
InChI Key |
HWNSAKZGECFWFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C(=CC(=O)O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



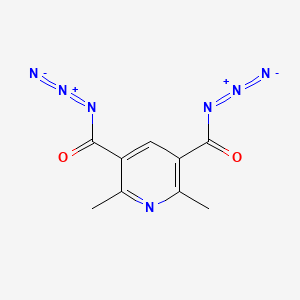
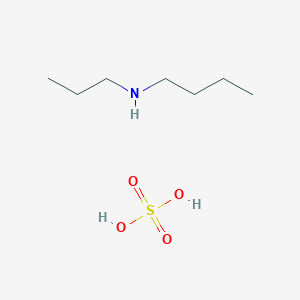
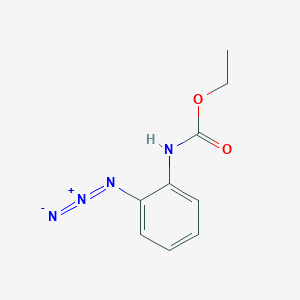
![N-[2-Nitro-4-(4-nitrophenoxy)phenyl]prop-2-enamide](/img/structure/B14355336.png)
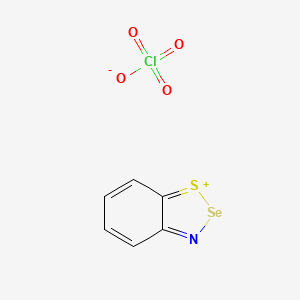

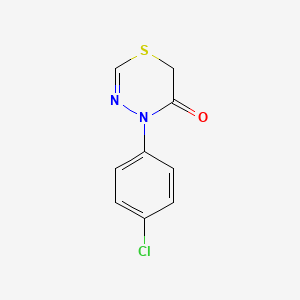
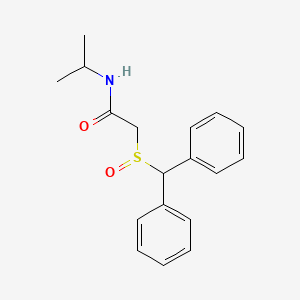
![3-[({5-[(Dimethylamino)methyl]furan-2-yl}methyl)sulfanyl]propanoic acid](/img/structure/B14355366.png)
![Dispiro[2.2.2~6~.2~3~]dec-9-ene-4,4,5,5-tetracarbonitrile](/img/structure/B14355389.png)
![5-[2-(3-Formyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]naphthalene-2-sulfonic acid](/img/structure/B14355390.png)
![N-[1-(1H-Benzimidazol-1-yl)-3-methyl-1-oxobutan-2-yl]formamide](/img/structure/B14355394.png)
